molecular formula C11H13N B6155093 2-(3,5-dimethylphenyl)propanenitrile CAS No. 1260765-11-4

2-(3,5-dimethylphenyl)propanenitrile

Cat. No.: B6155093
CAS No.: 1260765-11-4
M. Wt: 159.2
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Description

2-(3,5-Dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N (derived from its structure). It consists of a propanenitrile backbone (CH2-CH2-CN) with a 3,5-dimethylphenyl substituent attached to the second carbon.

Properties

CAS No.

1260765-11-4

Molecular Formula

C11H13N

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,5-dimethylphenyl)propanenitrile can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as ethanol. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the nitrile group .

Another method involves the dehydration of 3,5-dimethylphenylpropanamide using phosphorus pentoxide (P4O10) as a dehydrating agent. This reaction removes water from the amide group, resulting in the formation of the nitrile compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenyl)propanenitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-(3,5-dimethylphenyl)propanenitrile with two closely related compounds:

Property This compound (Target) 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile 3-[(3,5-Dimethylphenyl)amino]propanenitrile
CAS Number Not explicitly provided 93748-07-3 36034-62-5
Molecular Formula C11H13N (inferred from structure) C12H15N C11H14N2
Molecular Weight (g/mol) ~173.25 (estimated) 173.25 174.24
Substituents 3,5-Dimethylphenyl at C2 of propanenitrile 3,5-Dimethylphenyl and methyl at C2 of propanenitrile 3,5-Dimethylphenylamino at C3 of propanenitrile
Functional Groups Nitrile, aromatic Nitrile, branched alkyl, aromatic Nitrile, aromatic amine
Key Observations:

Branching Effects : The compound 2-(3,5-dimethylphenyl)-2-methylpropanenitrile (CAS 93748-07-3) features a methyl group at the same carbon as the phenyl substituent, introducing steric hindrance. This branching may reduce reactivity in nucleophilic substitutions compared to the unbranched target compound .

Amino Group Influence: 3-[(3,5-Dimethylphenyl)amino]propanenitrile (CAS 36034-62-5) replaces the phenyl group with an aromatic amine at the third carbon.

Molecular Weight Differences: The amino-substituted compound has a marginally higher molecular weight (174.24 vs. 173.25) due to the additional nitrogen atom in its structure .

Physicochemical and Functional Differences

While specific data on boiling points, melting points, or solubility are absent in the provided evidence, inferences can be drawn from structural features:

  • Steric Effects : The branched analog (2-methylpropanenitrile derivative) may exhibit lower volatility than the target compound due to increased molecular bulk .
  • Polarity: The amino-substituted compound likely has higher polarity, making it more soluble in aqueous media compared to the non-polar nitrile analogs .
  • Reactivity: The nitrile group in all three compounds suggests utility in cyanation reactions, but the amino group in 3-[(3,5-Dimethylphenyl)amino]propanenitrile could enable additional reactivity (e.g., amide bond formation) .

Research and Database Annotations

  • 2-(3,5-Dimethylphenyl)-2-methylpropanenitrile: Listed in chemical databases with identifiers such as CAS 93748-07-3 but lacks detailed pharmacological or toxicological annotations .

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